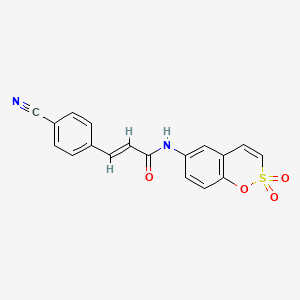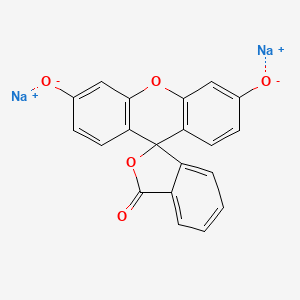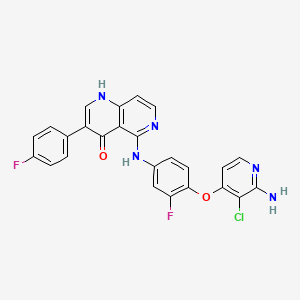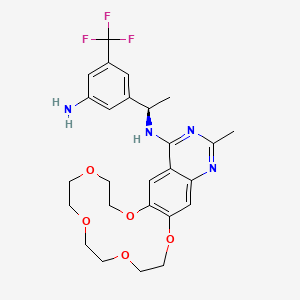
Sos1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-5 is a novel inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sos1-IN-5 is synthesized through a series of chemical reactions involving pyrimidobicyclic derivatives. The synthetic route typically involves the formation of the pyrimidobicyclic core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-5 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups to the pyrimidobicyclic core.
Oxidation and Reduction Reactions: Modifications to enhance its pharmacokinetic properties
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Pyrimidobicyclic derivatives: As the starting material.
Oxidizing and reducing agents: For functional group modifications.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its high inhibitory activity against the SOS1 protein .
Scientific Research Applications
Sos1-IN-5 has several scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the SOS1-RAS interaction, which is crucial for the activation of the RAS signaling pathway. .
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting the SOS1-RAS pathway
Biological Studies: It is used to investigate the molecular mechanisms underlying RAS activation and its role in cell proliferation and survival
Mechanism of Action
Sos1-IN-5 exerts its effects by binding to the catalytic domain of the SOS1 protein, preventing its interaction with the rat sarcoma virus (RAS) protein. This inhibition reduces the formation of guanosine triphosphate (GTP)-loaded RAS, thereby limiting cellular proliferation in RAS-driven cancers . The molecular targets and pathways involved include the SOS1-RAS interaction and downstream signaling pathways such as the RAF-MEK-ERK cascade .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Sos1-IN-5
This compound is unique due to its high specificity and potency in inhibiting the SOS1-RAS interaction. Its distinctive binding mode and favorable pharmacokinetic properties make it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C26H31F3N4O5 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-19-methyl-2,5,8,11,14-pentaoxa-18,20-diazatricyclo[13.8.0.017,22]tricosa-1(15),16,18,20,22-pentaen-21-amine |
InChI |
InChI=1S/C26H31F3N4O5/c1-16(18-11-19(26(27,28)29)13-20(30)12-18)31-25-21-14-23-24(15-22(21)32-17(2)33-25)38-10-8-36-6-4-34-3-5-35-7-9-37-23/h11-16H,3-10,30H2,1-2H3,(H,31,32,33)/t16-/m1/s1 |
InChI Key |
GEZMTRWNCBYKCP-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


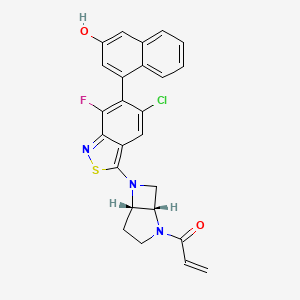

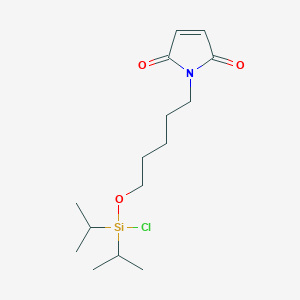
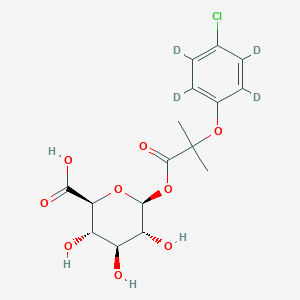
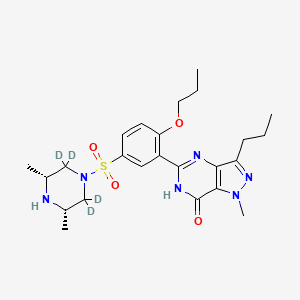

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)



